molecular formula C9H7BrO4 B2584038 2-Bromo-4-(methoxycarbonyl)benzoic acid CAS No. 911799-84-3

2-Bromo-4-(methoxycarbonyl)benzoic acid

Cat. No.: B2584038
CAS No.: 911799-84-3
M. Wt: 259.055
InChI Key: NVIVSQBLUICPCL-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and the methoxycarbonyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with dimethyl terephthalate as the raw material. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for large-scale synthesis. The process is designed to be cost-effective and scalable, often using batch reactors and continuous flow systems to handle large quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while esterification produces esters of this compound .

Scientific Research Applications

2-Bromo-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of therapeutic drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Bromo-4-(methoxycarbonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the methoxycarbonyl group play crucial roles in its reactivity and binding affinity. The pathways involved often include nucleophilic attack on the bromine atom and esterification reactions with the carboxylic acid group .

Comparison with Similar Compounds

  • 2-Bromo-4-methylbenzoic acid
  • Methyl 4-(bromomethyl)benzoate
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Comparison: 2-Bromo-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-4-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIVSQBLUICPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911799-84-3
Record name 2-Bromo-4-(methoxycarbonyl)benzoic acid
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